3-(2-Pyrrolidin-1-ylethylamino)azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate: is a complex organic compound that features a unique structure combining an azetidine ring, a pyrrolidine ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield sulfonyl derivatives, while reduction with hydrogen gas can yield fully saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. The presence of the pyrrolidine ring is particularly significant, as it is a common motif in bioactive molecules .
Medicine: In medicinal chemistry, tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets due to its three-dimensional structure and ability to form hydrogen bonds . The azetidine ring may also contribute to the compound’s biological activity by providing a rigid framework that can interact with active sites in proteins .
Comparison with Similar Compounds
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound features a piperazine ring instead of a pyrrolidine ring, which can lead to different biological activities and binding affinities.
tert-Butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate: The presence of a pyridine ring and a sulfonyl group can significantly alter the compound’s reactivity and biological properties.
Uniqueness: The uniqueness of tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate lies in its combination of an azetidine ring, a pyrrolidine ring, and a tert-butyl ester group. This combination provides a unique three-dimensional structure that can interact with a wide range of biological targets, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C14H27N3O2 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-12(11-17)15-6-9-16-7-4-5-8-16/h12,15H,4-11H2,1-3H3 |
InChI Key |
DFSQZRGYXYNYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCN2CCCC2 |
Origin of Product |
United States |
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